molecular formula C9H16N4O B13549205 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol

Cat. No.: B13549205
M. Wt: 196.25 g/mol
InChI Key: BKMZZJBMYKAGSM-UHFFFAOYSA-N
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Description

1-Amino-1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol ( 1341568-13-5) is a high-purity heterocyclic building block with significant potential in medicinal chemistry research, particularly in the development of novel antimicrobial agents. This compound, with a molecular formula of C9H16N4O and a molecular weight of 196.25 g/mol, features a unique hybrid structure combining a 1,2,4-triazole core with a propanolamine side chain . The 1,2,4-triazole pharmacophore is recognized as a privileged structure in drug discovery, known for its ability to confer significant biological activity through flexible interactions with various enzymatic targets . The structural motif of a cyclopropyl group at the 3-position of the triazole ring, as present in this compound, has been identified in recent studies as a key feature enhancing antistaphylococcal activity, making this compound a valuable scaffold for researching new anti-MRSA agents . Research into similar triazole-based molecular hybrids has demonstrated promising antibacterial activity against Staphylococcus aureus by potentially inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical targets for combating resistant pathogens . Furthermore, 1,2,4-triazole derivatives are extensively investigated for their antifungal properties, often acting by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis . This versatile mechanism of action and the compound's favorable physicochemical properties, including a low molecular weight and balanced lipophilicity, make it an excellent candidate for hit-to-lead optimization programs. It is suitable for synthesizing novel hybrid molecules, studying structure-activity relationships (SAR), and exploring polytargeted mechanisms of action against a range of clinically significant pathogens. The product is offered with a guaranteed purity of 98% and is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available product documentation, which includes analytical data such as NMR and LC-MS spectra, to support their experimental work.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-amino-1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)propan-2-ol

InChI

InChI=1S/C9H16N4O/c1-5(14)7(10)9-11-8(6-3-4-6)12-13(9)2/h5-7,14H,3-4,10H2,1-2H3

InChI Key

BKMZZJBMYKAGSM-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=NC(=NN1C)C2CC2)N)O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Acylation and Heterocyclization

A highly efficient method involves the acylation of precursor amines with cyclopropane carbonyl chloride in acetic acid in the presence of sodium acetate, producing hydrazide intermediates. These intermediates undergo heterocyclization without isolation to form triazoloquinazoline systems (Method A). Subsequent nucleophilic ring opening of the triazoloquinazoline ring is performed by removal of the solvent and treatment with a methanol-water mixture acidified with mineral acid, yielding the target compound with excellent yields (~98%).

Reaction Scheme Summary:

Step Reagents & Conditions Product/Intermediate Yield (%)
Acylation Cyclopropane carbonyl chloride, Acetic acid, Sodium acetate Hydrazide (A) Quantitative
Heterocyclization Heating without isolation Triazoloquinazoline (C) Quantitative
Ring opening Methanol-water (5:1), Mineral acid, Reflux This compound 98

This method benefits from operational simplicity and high efficiency. The in situ preparation of acyl chlorides is sometimes required due to commercial unavailability.

Stepwise Synthesis via Dimroth Rearrangement and Pyrimidine Ring Opening

An alternative approach starts from 2-aminobenzonitrile derivatives, which are converted under the action of N,N-dimethylformamide dimethyl acetal (DMF-DMA) into N’-(2-cyanophenyl)-N,N-dimethylformimidamides. These are then subjected to heterocyclization with hydrazides of carboxylic acids in acetic acid to form triazoloquinazoline intermediates (Method B). After solvent removal, the nucleophilic ring opening is performed similarly to Method A, yielding the target amino alcohol compound.

Key Conditions:

  • Heating with DMF-DMA and acetic acid at 60 °C for 60 min.
  • Reflux with hydrazides in glacial acetic acid for 1.5–3 h with water removal (Dean–Stark apparatus).
  • Acid-catalyzed hydrolysis in methanol-water mixture with concentrated hydrochloric acid.

Alkylation and Substitution on the Triazole Ring

The introduction of the methyl group at the 1-position of the triazole ring can be achieved by alkylation reactions using methylating agents such as methyl sulfate in the presence of bases like sodium methoxide in methanol. Arylation and alkylation reactions on the triazole ring are typically catalyzed by copper oxides or performed under reflux in pyridine, allowing selective substitution at the N1 position.

Analytical Characterization

The synthesized compounds are characterized by:

  • Melting point determination.
  • Elemental analysis with deviations within ±0.3% of theoretical values.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H and ^13C NMR spectra recorded at 500 MHz in DMSO-d6 with tetramethylsilane (TMS) as the internal standard.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) using high-performance liquid chromatography coupled with mass spectrometry detectors.
  • X-ray crystallography for structural confirmation in some cases.

Research Findings and Yield Data

The preparation methods described yield the target compound in excellent purity and high yields, often exceeding 95%. The one-pot synthesis method (Method A) consistently provides yields around 98%, demonstrating its robustness and scalability.

Method Key Steps Yield (%) Notes
Method A (One-pot acylation and ring opening) Acylation → Heterocyclization → Acid-catalyzed ring opening 98 High efficiency, operational simplicity
Method B (Stepwise via Dimroth rearrangement) Formimidamide formation → Heterocyclization → Ring opening 90–95 Requires intermediate isolation, flexible for analog synthesis
Alkylation on Triazole N1 Methylation with methyl sulfate in base Variable (70–90) Selective N1 substitution

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield (%) Advantages References
One-pot acylation and heterocyclization Amines, cyclopropane carbonyl chloride Acetic acid, sodium acetate, mineral acid Reflux, acid catalysis ~98 High yield, one-pot, scalable
Stepwise Dimroth rearrangement and ring opening 2-Aminobenzonitrile, DMF-DMA, hydrazides Acetic acid, hydrochloric acid 60 °C, reflux, Dean-Stark water removal 90–95 Flexible for analogs
Alkylation of triazole N1 1,2,4-Triazole derivatives Methyl sulfate, NaOMe Reflux in methanol 70–90 Selective N1 methylation

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole and Tetrazole Derivatives

a) 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol
  • Structure: Contains a 1,2,3-triazole ring linked to a hydroxymethyl group and propanol chain.
  • Key Data: Molecular Weight: 157.17 g/mol . Functional Groups: Hydroxymethyl (-CH2OH), triazole, and primary alcohol. Synthesis: Produced via click chemistry (propargyl alcohol + 3-azidopropanol) with 68% yield .
b) 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile
  • Structure: Features a tetrazole-thioether group and a propanoyl chain.
  • Key Data :
    • Molecular Weight: 355.1 g/mol .
    • Functional Groups: Tetrazole, thioether, nitrile, and amide.
    • Synthesis: Yield of 66.64% via substitution with 1-methyl-1H-tetrazole-5-thiol .

Triazole-Containing Pharmaceuticals and Agrochemicals

a) Taselisib (GDC-0032)
  • Structure : A triazole-containing kinase inhibitor with a dihydrobenzo-oxazepine backbone .
  • Key Features :
    • IUPAC Name: 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide.
    • Molecular Complexity: Larger structure with fused rings and an isopropyl-triazole substituent .
  • Comparison : The isopropyl group in Taselisib contrasts with the cyclopropyl group in the target compound, affecting lipophilicity and metabolic stability.
b) N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl Amide Derivatives
  • Application : Patented as pesticides with triazole-pyrimidine cores .
  • Comparison: The pyrimidine-triazole scaffold in these pesticides differs from the amino-propanol-triazole system, suggesting divergent modes of action (e.g., enzyme inhibition vs. membrane disruption).

Antifungal Propanol Derivatives

  • Imidazolylindol-propanol (from ): Activity: Exhibits potent antifungal activity against Candida albicans (MIC = 0.001 μg/mL) . Comparison: The target compound’s cyclopropyl-triazole system may offer enhanced specificity or reduced toxicity compared to the imidazole-indole scaffold.

Structural and Functional Analysis

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Core Structure Key Functional Groups Application/Activity Reference
Target Compound ~239.3* 1,2,4-Triazole Cyclopropyl, amino, propan-2-ol Undisclosed (Research use) -
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol 157.17 1,2,3-Triazole Hydroxymethyl, propanol Synthetic intermediate
Taselisib ~600.8 Fused triazole-oxazepine Isopropyl, amide Anticancer
Imidazolylindol-propanol Undisclosed Imidazole-indole Propanol Antifungal (MIC 0.001 μg/mL)

*Estimated based on formula.

Research Findings and Implications

  • Steric Effects : The cyclopropyl group in the target compound likely enhances metabolic stability compared to bulkier substituents (e.g., isopropyl in Taselisib) .
  • Synthetic Accessibility : Click chemistry routes (as in ) could be adapted for scalable synthesis of the target compound.

Biological Activity

1-Amino-1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-ol is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. The compound can be synthesized from readily available precursors through methods such as microwave-assisted synthesis or conventional heating techniques.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In particular, compounds containing the triazole moiety have been shown to inhibit various bacterial strains, including those classified as ESKAPE pathogens—common culprits in hospital-acquired infections. For example:

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundE. faecium2 µg/mL
CiprofloxacinE. faecium12 µg/mL

The above table illustrates that the triazole derivative demonstrates a lower MIC against E. faecium compared to ciprofloxacin, suggesting its potential as an effective antibacterial agent .

Antiviral Activity

Triazole derivatives have also been explored for their antiviral properties. Notably, compounds similar to 1-amino derivatives have been evaluated for their efficacy against viruses such as hepatitis C. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell interactions .

Case Study 1: Antimicrobial Efficacy

In a study investigating the efficacy of various triazole derivatives against multi-drug resistant bacteria, 1-amino derivatives were found to possess notable antibacterial activity. The study reported that these compounds significantly inhibited the growth of several strains, including MRSA and VRE.

Case Study 2: Antiviral Properties

A clinical evaluation of triazole-containing compounds demonstrated their effectiveness in reducing viral loads in patients with chronic hepatitis C when used in combination therapies. This study highlighted the importance of structural modifications in enhancing bioactivity and reducing toxicity .

The biological activity of triazole compounds is often attributed to their ability to disrupt key cellular processes in pathogens:

  • Inhibition of Enzyme Activity : Triazoles can inhibit enzymes critical for nucleic acid synthesis.
  • Cell Membrane Disruption : Some derivatives may alter membrane permeability, leading to cell lysis.

Q & A

Basic Research Question

  • Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor decomposition via FTIR or 1H^1H NMR .
  • Storage Recommendations : Store in airtight containers at –20°C to prevent hydrolysis of the amino alcohol group .

How can researchers evaluate the pharmacokinetic properties of this compound, such as bioavailability and metabolic pathways?

Advanced Research Question
Methodologies include:

  • In Vivo Cross-Over Trials : Administer the compound in animal models (e.g., rodents) and measure plasma concentrations using LC-MS/MS .
  • Metabolite Identification : Incubate with liver microsomes and analyze metabolites via high-resolution mass spectrometry (HRMS).
  • Caco-2 Permeability Assays : Assess intestinal absorption potential in vitro .

What computational approaches are effective for predicting the binding affinity of this compound to biological targets?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450 or kinase domains) .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability and conformational changes in aqueous environments.
  • QSAR Modeling : Corrogate substituent electronegativity or logP values with experimental IC50 data .

How does the presence of the cyclopropyl group influence the compound’s reactivity and pharmacological profile?

Basic Research Question
The cyclopropyl group:

  • Enhances Stability : Reduces ring-opening reactions compared to larger cycloalkyl substituents.
  • Modulates Lipophilicity : Lowers logP, improving aqueous solubility while maintaining membrane permeability .
  • Affects Metabolism : Resists oxidative degradation by cytochrome P450 enzymes, as seen in similar triazole derivatives .

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